4-(3-Bromobenzoyl)morpholine
Overview
Description
4-(3-Bromobenzoyl)morpholine is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-bromobenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzoyl)morpholine typically involves the acylation of morpholine with 3-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+3-Bromobenzoyl chloride→this compound+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: 4-(3-Bromobenzyl)morpholine.
Oxidation: N-oxide derivatives of morpholine.
Scientific Research Applications
4-(3-Bromobenzoyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromobenzoyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzoyl)morpholine
- 4-(3-Chlorobenzoyl)morpholine
- 4-(3-Fluorobenzoyl)morpholine
Uniqueness
4-(3-Bromobenzoyl)morpholine is unique due to the presence of the bromine atom in the 3-position of the benzoyl group. This substitution pattern can influence the compound’s reactivity and binding properties, making it distinct from its analogs with different halogen substitutions .
Properties
IUPAC Name |
(3-bromophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336292 | |
Record name | 4-(3-Bromobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-81-5 | |
Record name | (3-Bromophenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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